![molecular formula C45H65N13O11S2 B10785780 (2S,4R)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15R)-6-(2-amino-2-oxoethyl)-15-benzyl-9-ethyl-9-methyl-5,8,11,14,17-pentaoxo-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-4-hydroxypyrrolidine-2-carboxamide CAS No. 162277-99-8](/img/structure/B10785780.png)

(2S,4R)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15R)-6-(2-amino-2-oxoethyl)-15-benzyl-9-ethyl-9-methyl-5,8,11,14,17-pentaoxo-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-4-hydroxypyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es wird hauptsächlich wegen seiner antidiuretischen Eigenschaften und seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie Diabetes insipidus und Harninkontinenz untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von F-992 beinhaltet die Assemblierung einer Peptidkette durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst typischerweise die folgenden Schritte:

Kupplung: Die Aminosäure wird mit Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) aktiviert und an das harzgebundene Peptid gekoppelt.

Entschützung: Die Schutzgruppe der Aminosäure wird mit Trifluoressigsäure (TFA) entfernt.

Industrielle Produktionsmethoden

Die industrielle Produktion von F-992 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um den Prozess zu rationalisieren, und großtechnische Reinigungstechniken wie präparative HPLC werden verwendet, um eine hohe Reinheit des Endprodukts sicherzustellen .

Chemische Reaktionsanalyse

Arten von Reaktionen

F-992 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die schwefelhaltigen Aminosäuren in F-992 können oxidiert werden, um Disulfidbrücken zu bilden.

Reduktion: Disulfidbrücken in F-992 können mit Reduktionsmitteln wie Dithiothreitol (DTT) zu Thiolgruppen reduziert werden.

Substitution: Aminosäurereste in F-992 können durch andere Aminosäuren ersetzt werden, um seine Eigenschaften zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Iod (I₂) können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DCC oder DIC werden bei Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Disulfidbrücken.

Reduktion: Bildung von freien Thiolgruppen.

Substitution: Modifizierte Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

F-992 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Regulation des Wasserhaushalts und der Nierenfunktion.

Medizin: Als potenzielle Behandlung für Erkrankungen wie Diabetes insipidus und Harninkontinenz untersucht.

Industrie: Einsatz bei der Entwicklung von peptidbasierten Therapeutika und diagnostischen Instrumenten.

Wirkmechanismus

F-992 entfaltet seine Wirkungen durch die Agonisierung von Vasopressinrezeptoren (AVPR). Es bindet an diese Rezeptoren, die sich hauptsächlich in den Nieren befinden, und stimuliert die Rückresorption von Wasser, wodurch die Urinproduktion reduziert wird. Zu den molekularen Zielstrukturen gehören die V2-Rezeptoren in den renalen Sammelrohren, die den cAMP-Signalweg aktivieren, was zu einer erhöhten Wasserpermeabilität und -resorption führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of F-992 involves the assembly of a peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

Deprotection: The protecting group on the amino acid is removed using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of F-992 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

F-992 undergoes various chemical reactions, including:

Oxidation: The sulfur-containing amino acids in F-992 can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds in F-992 can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in F-992 can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used in substitution reactions.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Formation of free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

F-992 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating water balance and kidney function.

Medicine: Explored as a potential treatment for conditions like diabetes insipidus and urinary incontinence.

Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.

Wirkmechanismus

F-992 exerts its effects by acting as an agonist of vasopressin receptors (AVPR). It binds to these receptors, primarily located in the kidneys, and stimulates the reabsorption of water, thereby reducing urine output. The molecular targets include the V2 receptors in the renal collecting ducts, which activate the cAMP pathway, leading to increased water permeability and reabsorption .

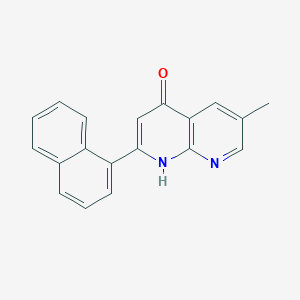

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Desmopressin: Ein weiteres Vasopressin-Analogon, das zur Behandlung von Diabetes insipidus und Bettnässen eingesetzt wird.

Terlipressin: Ein Vasopressin-Analogon, das zur Behandlung von Blutungen aus Ösophagusvarizen eingesetzt wird.

Lypressin: Eine synthetische Form von Vasopressin, die für ähnliche Indikationen eingesetzt wird.

Einzigartigkeit von F-992

F-992 ist aufgrund seiner spezifischen Aminosäuremodifikationen einzigartig, die seine Stabilität und antidiuretische Potenz im Vergleich zu anderen Vasopressin-Analoga verbessern. Seine Fähigkeit, die Wirksamkeit unter überhydrierten Bedingungen zu erhalten, macht es besonders wertvoll für klinische Anwendungen .

Eigenschaften

CAS-Nummer |

162277-99-8 |

|---|---|

Molekularformel |

C45H65N13O11S2 |

Molekulargewicht |

1028.2 g/mol |

IUPAC-Name |

(2S,4R)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15R)-6-(2-amino-2-oxoethyl)-15-benzyl-9-ethyl-9-methyl-5,8,11,14,17-pentaoxo-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H65N13O11S2/c1-3-45(2)43(69)56-31(21-34(46)60)39(65)55-32(42(68)58-23-26(59)19-33(58)41(67)53-28(13-7-15-50-44(48)49)37(63)51-22-35(47)61)24-70-16-9-14-36(62)52-29(18-25-10-5-4-6-11-25)38(64)54-30(40(66)57-45)20-27-12-8-17-71-27/h4-6,8,10-12,17,26,28-33,59H,3,7,9,13-16,18-24H2,1-2H3,(H2,46,60)(H2,47,61)(H,51,63)(H,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,69)(H,57,66)(H4,48,49,50)/t26-,28-,29-,30+,31+,32+,33+,45+/m1/s1 |

InChI-Schlüssel |

QWIZXUKSCAJBBY-NDJSDKDCSA-N |

Isomerische SMILES |

CC[C@]1(C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CS2)CC3=CC=CC=C3)C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)O)CC(=O)N)C |

Kanonische SMILES |

CCC1(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=CC=C3)C(=O)N4CC(CC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)O)CC(=O)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-[[amino-(prop-2-ynylamino)methylidene]amino]pentanoic acid](/img/structure/B10785700.png)

![(4E,6E,8E,10Z,12Z,14E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-23,27,29,31,33,35,37-heptahydroxy-19-[4-hydroxy-1-methyl-6-[4-(methylamino)phenyl]-6-oxo-hexyl]-18-methyl-21,25-dioxo-20,39-dioxabicyclo[33.3.1]nonatriaconta-4,6,8,10,12,14,16-heptaene-38-carboxylic acid](/img/structure/B10785705.png)

![N-[5-[6-(cyclopentylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3,4-dimethylbenzamide](/img/structure/B10785721.png)

![4-[3-(4-Chloro-phenyl)-4-methyl-isoxazol-5-yl]-1-phenethyl-piperidine](/img/structure/B10785730.png)

![9,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10785732.png)

![7-[(6-Carbamimidoyl-1H-indole-3-carbonyl)-amino]-heptanoic acid](/img/structure/B10785738.png)

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,13R,15R)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10785740.png)

![15-{[(6-Deoxy-2,3-di-O-methylhexopyranosyl)oxy]methyl}-16-ethyl-4-hydroxy-7-(2-hydroxyethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methylhexopyranosyl)-3-(dimethylamino)hexopyranoside](/img/structure/B10785753.png)

![(1S,3R,5R,7R,9S,13R,17R,18S,19Z,21Z,23E,25E,27E,29E,31E,33S,35R,36R,37R)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2R,5R)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B10785758.png)

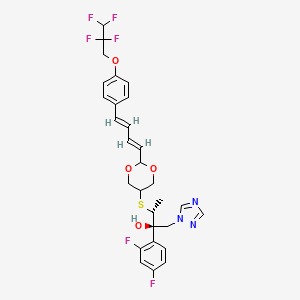

![2-(2,4-Difluorophenyl)-3-[[2-[4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]buta-1,3-dienyl]-1,3-dioxan-5-yl]sulfanyl]-1-(1,2,4-triazol-1-yl)butan-2-ol](/img/structure/B10785763.png)

![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,5R,7R,9R,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10785767.png)